molecular formula C10H11N3S B185739 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine CAS No. 88742-94-3

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B185739
CAS No.: 88742-94-3
M. Wt: 205.28 g/mol
InChI Key: KFYSQDMAJLTMTR-UHFFFAOYSA-N
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Description

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-phenylethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of new drugs targeting specific enzymes and receptors involved in disease pathways.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of various commercial products.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with receptors in the central nervous system could result in neuropharmacological effects.

Comparison with Similar Compounds

    1-Phenylethylamine: A precursor in the synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine.

    Thiosemicarbazide: Another precursor used in the synthesis.

    2-Amino-1,3,4-thiadiazole: A structurally similar compound with different substituents.

Uniqueness: this compound is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSQDMAJLTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378217
Record name 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88742-94-3
Record name 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88742-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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